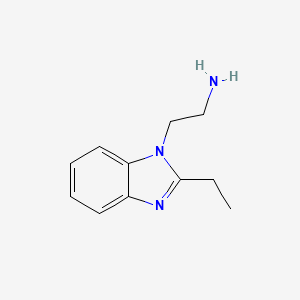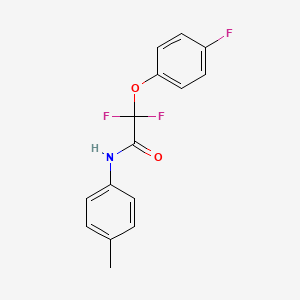
N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a phenyl ring (a hexagonal carbon ring often seen in organic compounds), a furan ring (a five-membered ring containing oxygen), and a morpholine ring (a six-membered ring containing oxygen and nitrogen). These structures suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques can provide information about the types of bonds in the compound and the arrangement of its atoms.Chemical Reactions Analysis
The compound’s reactivity would depend on its specific structure. For example, the phenyl ring might undergo electrophilic aromatic substitution reactions, while the furan ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties could be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Synthesis of Substituted Furans : Research on the synthesis of 3-substituted furans through directed lithiation and palladium-catalyzed coupling has been demonstrated, showcasing methodologies that could be applicable to the synthesis or modification of compounds similar to N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide (Ennis & Gilchrist, 1990).
Electrochemical Applications : Anode oxidation of heterocyclic acids has been explored, indicating potential electrochemical applications or synthesis pathways for related compounds (Konstantinov, Shelepin, & Koloskova, 1971).
Structural and Physical Properties
- Crystal Structure Analysis : Studies on the crystal structure and vibrational properties of furan-2-ylmethyl and thiomorpholinomethyl derivatives provide insight into the structural characteristics that can influence the physical and chemical properties of similar compounds (Sun et al., 2021).
Catalytic and Ligand Activity
- Catalytic Activity Enhancement : Research on N,N'-Bisoxalamides, including furan-2-ylmethyl derivatives, has shown their efficacy in enhancing the catalytic activity in copper-catalyzed coupling reactions. This suggests potential catalytic or ligand roles for similar oxalamide compounds in synthetic chemistry (Bhunia, Kumar, & Ma, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-5-6-16(12-15(14)2)22-20(25)19(24)21-13-17(18-4-3-9-26-18)23-7-10-27-11-8-23/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCPQUHGFXRYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate](/img/structure/B3015458.png)
![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3015460.png)




![2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3015468.png)

![(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015472.png)
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)

![5-[(2,4-Dichlorobenzyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B3015475.png)
![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)